Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate
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Overview
Description
Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer, antiviral, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl isocyanate with 3-isopropyl-1H-[1,2,3]triazole-4-carboxylic acid in the presence of a dehydrating agent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer, antiviral, and neuroprotective properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other molecular pathways involved in inflammation and neuroprotection .
Comparison with Similar Compounds
Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate can be compared with other similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity.
Thiazolopyrimidine: Exhibits antimicrobial properties.
Triazolopyrimidine derivatives: Various derivatives have been studied for their biological activities
The uniqueness of this compound lies in its specific structural features and the range of biological activities it exhibits, making it a valuable compound for further research and development .
Biological Activity
Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate is a compound belonging to the triazolopyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of cancer research and other therapeutic applications. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H15N5O2, with a molecular weight of 253.28 g/mol. Its structure features a triazole ring fused to a pyrimidine moiety, which is known to influence its biological activity.
Biological Activity Overview
Research indicates that triazolopyrimidine derivatives exhibit a range of biological activities, including anticancer properties, antimicrobial effects, and enzyme inhibition. The specific activities of this compound are summarized below.
Anticancer Activity
Several studies have evaluated the anticancer potential of triazolopyrimidine derivatives. For instance:
- Cytotoxicity Assays : In vitro studies have shown that derivatives similar to this compound exhibit moderate to significant cytotoxicity against various cancer cell lines including A549 (lung), HeLa (cervical), and MCF-7 (breast) cells. The IC50 values for similar compounds ranged from 1.06 µM to 2.73 µM for these cell lines .
Compound | Cell Line | IC50 (µM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
12e | MCF-7 | 1.23 ± 0.18 |
12e | HeLa | 2.73 ± 0.33 |
- Mechanism of Action : The mechanism underlying the anticancer activity includes the induction of apoptosis and cell cycle arrest in the G0/G1 phase. Flow cytometry assays indicated that treated cancer cells showed increased late apoptosis rates compared to control groups .
Enzyme Inhibition
Triazolopyrimidine derivatives have also been studied for their ability to inhibit specific enzymes involved in cancer progression:
- c-Met Kinase Inhibition : Compounds within this class have demonstrated inhibitory effects on c-Met kinase, an important target in cancer therapy due to its role in tumor growth and metastasis. For example, one derivative showed an IC50 value comparable to Foretinib, a known c-Met inhibitor .
Case Studies
A notable case study involved the synthesis and evaluation of several triazolopyrimidine derivatives for their anticancer activities:
- Study Findings : In a comparative study of various derivatives including this compound, it was found that modifications in substituents significantly affected cytotoxicity and selectivity towards different cancer cell lines. The presence of specific functional groups was crucial for enhancing activity against targeted kinases and cancer cells .
Properties
Molecular Formula |
C10H13N5O2 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl 3-propan-2-yltriazolo[4,5-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C10H13N5O2/c1-4-17-10(16)8-7-9(12-5-11-8)15(6(2)3)14-13-7/h5-6H,4H2,1-3H3 |
InChI Key |
GFUSMXNTVUMSAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC=N1)N(N=N2)C(C)C |
Origin of Product |
United States |
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